2-Tert-butyl-2-propyloxirane
Description
2-Tert-butyl-2-propyloxirane is a disubstituted epoxide characterized by a three-membered oxirane ring with tert-butyl (C₄H₉) and propyl (C₃H₇) groups attached to the same carbon atom (C2). Its molecular formula is C₉H₁₈O, with a calculated molecular weight of 142.22 g/mol. The bulky tert-butyl group introduces significant steric hindrance, which influences its reactivity in ring-opening reactions, a critical feature in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
2-tert-butyl-2-propyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-6-9(7-10-9)8(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWYEUWWEJIBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2-propyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of tert-butyl propylene oxide with a suitable oxidizing agent such as peracids (e.g., m-chloroperbenzoic acid) can yield this compound. The reaction is typically carried out under mild conditions, often at room temperature, to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2-propyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-2-propyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and as a cross-linking agent in the manufacture of resins
Mechanism of Action
The mechanism of action of 2-Tert-butyl-2-propyloxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in biological systems, the compound may interact with enzymes that catalyze the opening of the oxirane ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-tert-butyl-2-propyloxirane with structurally related epoxides, emphasizing molecular properties and substituent effects:
Key Differences:
Structural Complexity: The target compound features aliphatic substituents (tert-butyl and propyl), whereas the compound from incorporates an aromatic phenoxymethyl group .
In contrast, the target compound’s reactivity is dominated by steric hindrance from its substituents.
Molecular Weight and Physical Properties: The higher molecular weight and additional oxygen atom in ’s compound (220.31 g/mol vs. 142.22 g/mol) suggest differences in boiling points, viscosity, and solubility. For example, the aromatic group may reduce solubility in nonpolar solvents compared to the aliphatic target compound.
Research Findings and Industrial Relevance
- Synthetic Applications : Bulky epoxides like this compound are valued for their controlled reactivity in ring-opening reactions, which are pivotal in synthesizing chiral intermediates or cross-linked polymers. The steric bulk of the tert-butyl group can suppress unwanted side reactions, enhancing selectivity .
- Industrial Availability: highlights supplier listings for 2-(2-tert-butyl-4-methylphenoxymethyl)oxirane, indicating its commercial availability for niche applications, such as specialty resins or coatings .
- Regulatory Context : While discusses polymers involving tert-butyl-initiated systems (e.g., CAS 502496-15-3), these are distinct from the target compound but underscore the broader use of tert-butyl groups in polymerization processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
